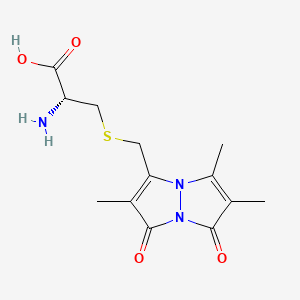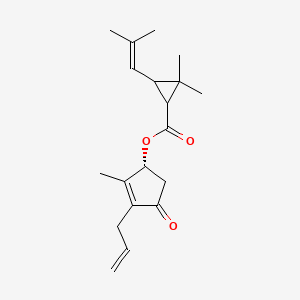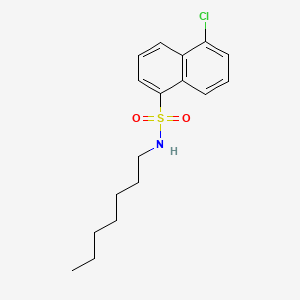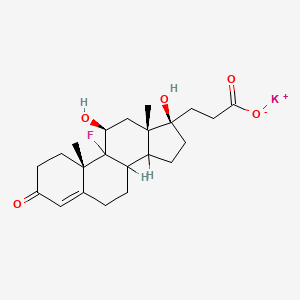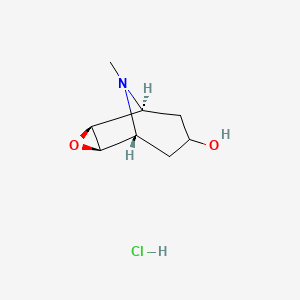
莨菪碱盐酸盐
描述
Scopine hydrochloride is a pharmaceutical preparation that contains ethyl formate, an inorganic, aromatic hydrocarbon . It is used as an active substance for the treatment of cancer and other diseases . It is also the metabolite of anisodine, which is a α1-adrenergic receptor agonist and used in the treatment of acute circulatory shock .
Synthesis Analysis
Scopine can be prepared by the hydrolysis of scopolamine . It can also be prepared in three steps from N-methoxycarbonylpyrrole and 1,1,3,3-tetrabromoacetone; the reagents are combined in a [4+3] cycloaddition, followed by a diastereoselective reduction with diisobutylaluminum hydride, and finally a Prilezhaev epoxidation .Molecular Structure Analysis
The molecular formula of Scopine hydrochloride is C8H14ClNO2 .Physical And Chemical Properties Analysis
Scopine hydrochloride has a molecular weight of 155.19 . It is a solid substance that is soluble in DMSO and water .科学研究应用
- Scientific Field : Pharmacology
- Application Summary : Scopolamine, also known as hyoscine, is used as a pharmaceutical active substance in the treatment of postoperative nausea and vomiting, motion sickness, and gastrointestinal, renal, and biliary spasms . It acts as a competitive antagonist at muscarinic acetylcholine receptors and exhibits a parasympatholytic effect .
- Methods of Application : Scopolamine is administered in various forms depending on the condition being treated. For instance, it can be given orally, intravenously, or through transdermal patches for motion sickness .
- Results or Outcomes : Scopolamine has been found to be effective in treating the conditions mentioned above. It is a more powerful mydriatic and suppressant of salivation than hyoscyamine, shows weaker spasmolytic effects, and possesses central depressing effects already at low therapeutic doses .
-
Scientific Field : Neuroscience
- Application Summary : Scopolamine is often used in neuroscience-related research to induce cognitive disorders in experimental models . It readily permeates the blood-brain barrier .
- Methods of Application : Scopolamine can be administered in various forms depending on the research design. The specific method of administration would depend on the experimental model being used .
- Results or Outcomes : The use of Scopolamine in these models helps researchers understand the underlying mechanisms of cognitive disorders .
-
Scientific Field : Traditional Medicine
- Application Summary : Scopolamine is applied externally for broken bones, swellings and also in case of stomach or arthritic pain .
- Methods of Application : The specific method of application would depend on the condition being treated .
- Results or Outcomes : The outcomes of these traditional uses of Scopolamine are largely anecdotal and may vary widely .
-
Scientific Field : Anesthesiology
- Application Summary : Scopolamine is used in anesthesiology to reduce salivation and bronchial secretions .
- Methods of Application : Scopolamine can be administered intravenously or intramuscularly .
- Results or Outcomes : Scopolamine reduces salivation and bronchial secretions, which can be beneficial during certain surgical procedures .
安全和危害
属性
IUPAC Name |
(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-9-5-2-4(10)3-6(9)8-7(5)11-8;/h4-8,10H,2-3H2,1H3;1H/t4?,5-,6+,7-,8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBRAOXIMQHVCR-QYRWGYAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scopine hydrochloride | |
CAS RN |
85700-55-6 | |
| Record name | (1alpha,2beta,4beta,5alpha,7beta)-9-Methyl-3-oxa-9-azatricyclo(3.3.1.02.4)nonan-7-ol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085700556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02.4]nonan-7-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




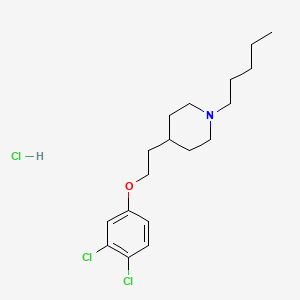

![4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine](/img/structure/B1681492.png)


![3,4-dichloro-N-[(3S)-1-[[4-(3-dimethylaminopropoxy)phenyl]methyl]pyrrolidin-3-yl]benzamide](/img/structure/B1681500.png)

![7-{4-[3-Hydroxy-2-methyl-4-(3-methyl-butyryl)-phenoxy]-butoxy}-chromen-2-one](/img/structure/B1681502.png)
![4,4'-[heptane-1,7-Diylbis(Oxy)]dibenzenecarboximidamide](/img/structure/B1681504.png)
